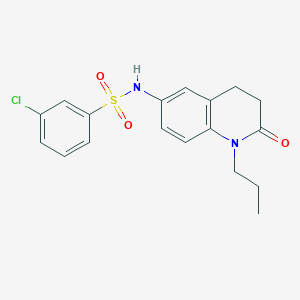

3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

説明

Chemical Structure and Properties The compound 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide features a 1,2,3,4-tetrahydroquinolin-2-one core substituted with a propyl group at position 1 and a sulfonamide-linked 3-chlorobenzene moiety at position 4. Its molecular formula is C₁₉H₁₉ClN₂O₃S, with a molecular weight of 390.88 g/mol.

Key structural features include:

- A tetrahydroquinolinone ring system, which is known for conformational rigidity and hydrogen-bonding capacity.

- A 3-chlorophenylsulfonamide group, often associated with COX-2 inhibition or kinase modulation.

- A propyl substituent at position 1, which may influence lipophilicity and metabolic stability.

特性

IUPAC Name |

3-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-10-21-17-8-7-15(11-13(17)6-9-18(21)22)20-25(23,24)16-5-3-4-14(19)12-16/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPNLSLTSBMLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through a Povarov reaction, which combines an aniline, an aldehyde, and an alkene under acidic conditions to form the tetrahydroquinoline structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

化学反応の分析

Types of Reactions

3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide derivatives with different substituents.

科学的研究の応用

Research indicates that this compound exhibits various biological activities, particularly:

1. Antibacterial Activity

Studies have shown that derivatives of sulfonamides, including this compound, have significant antibacterial properties. For instance, compounds related to this structure have demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 50 mg/mL against E. coli . The mechanism often involves interference with bacterial folate synthesis.

2. Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Preliminary studies suggest that related sulfonamides can inhibit Trypanosoma brucei, the causative agent of sleeping sickness. A related study reported IC(50) values as low as 0.010 μg/mL for certain sulfonamide derivatives .

3. Modulation of Ion Channels

Research has indicated that compounds with similar structures can act as modulators of voltage-gated potassium channels (Kv7). These channels are crucial for various physiological processes, and their modulation may lead to therapeutic applications in treating neurological disorders .

Case Studies

Several studies highlight the compound's potential:

Case Study 1: Antibacterial Efficacy

A study evaluated various derivatives of sulfonamides against common bacterial strains. The results indicated that compounds similar to 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited significant antibacterial activity with promising MIC values compared to standard antibiotics .

Case Study 2: Antiparasitic Activity

In another investigation focused on Trypanosoma brucei inhibition, researchers synthesized several sulfonamide derivatives. The lead compound demonstrated remarkable efficacy with complete parasitemia clearance in murine models at low dosages .

作用機序

The mechanism of action of 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological processes. The quinoline core may also interact with DNA or proteins, leading to various biological effects.

類似化合物との比較

Structural Analogues

Table 1: Structural Comparison of Sulfonamide-Containing Compounds

Key Observations :

- The target compound’s sulfonamide group distinguishes it from the benzamide analogue F740-0212, which lacks the sulfonyl moiety . Sulfonamides generally exhibit stronger hydrogen-bonding capacity and enhanced solubility compared to amides.

- Quinazolinone derivatives (e.g., ) share a fused bicyclic system but differ in substitution patterns, which influence COX-2 inhibition efficacy .

Key Observations :

- However, direct evidence for COX-2 modulation is absent.

- Metal complexes (e.g., ) highlight the versatility of chloro-substituted benzamides in coordination chemistry, though sulfonamide variants are unexplored in this context .

生物活性

The compound 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, antitumor, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be represented as follows:

- IUPAC Name : 2-chloro-N-[(3R)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide

- Molecular Formula : C16H12ClN3O2S

- CAS Number : Not available

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities. The specific activities of 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide are primarily assessed through in vitro and in vivo studies focusing on its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Studies have shown that derivatives similar to 3-chloro-N-(2-oxo...) can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for bacterial proliferation and survival.

Antitumor Activity

Research into the antitumor effects of sulfonamide derivatives has revealed promising results. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays indicate that 3-chloro-N-(2-oxo...) may inhibit cell proliferation and induce apoptosis in tumor cells.

Cardiovascular Effects

Recent studies have investigated the impact of sulfonamide derivatives on cardiovascular health. For instance, benzenesulfonamides have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models. Data suggest that these compounds may modulate calcium channels, leading to significant cardiovascular effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against cancer cells | |

| Cardiovascular | Modulation of perfusion pressure |

Case Study: Antitumor Activity

In a study evaluating the cytotoxicity of various sulfonamide derivatives against human cancer cell lines, 3-chloro-N-(2-oxo...) was found to exhibit significant inhibitory effects. The compound's IC50 values were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .

Case Study: Cardiovascular Impact

A recent experimental design assessed the influence of benzenesulfonamides on coronary resistance using isolated rat hearts. The study demonstrated that certain derivatives effectively reduced coronary resistance compared to control conditions. This suggests a possible therapeutic role in managing cardiovascular diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of 3-chloro-N-(2-oxo...) with various biological targets. These studies provide insights into the binding affinity and specificity of the compound towards enzymes involved in critical physiological processes. The results indicate a strong binding affinity with targets related to inflammation and cancer progression .

Pharmacokinetics and Toxicology

Pharmacokinetic evaluations are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 3-chloro-N-(2-oxo...). Preliminary data suggest favorable pharmacokinetic properties; however, comprehensive studies are required to establish safety profiles and potential toxicological effects.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted tetrahydroquinoline amine. For example, chlorosulfonic acid can react with a precursor to form the sulfonyl chloride group, followed by nucleophilic substitution with the amine . Optimization includes controlling temperature (e.g., 0°C to room temperature for sulfonation ), solvent choice (e.g., methylene chloride or benzene for solubility ), and stoichiometric ratios. Characterization via HPLC and LC-MS ensures purity and structural confirmation .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use hyphenated techniques like LC-MS for molecular weight confirmation and HPLC for purity assessment (>95% recommended). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the sulfonamide linkage and tetrahydroquinoline backbone. Elemental analysis validates stoichiometry .

Q. What safety protocols are critical when handling this sulfonamide derivative?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard codes (e.g., H318 for eye damage). Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and inert gas purging during synthesis to prevent oxidation. Storage at -20°C in airtight containers minimizes degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer : Modify the tetrahydroquinoline 2-oxo group or sulfonamide substituents and test bioactivity (e.g., enzyme inhibition assays). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase. Correlate electronic (Hammett constants) and steric (Taft parameters) properties with activity .

Q. What strategies resolve contradictions in solubility or stability data across studies?

- Methodological Answer : Cross-validate using multiple solvents (e.g., DMSO vs. aqueous buffers) and analytical methods (e.g., dynamic light scattering for aggregation). Replicate experiments under controlled humidity/temperature. Apply the quadripolar model to reconcile theoretical predictions with empirical data .

Q. How can mechanistic studies elucidate the compound’s degradation pathways under physiological conditions?

Q. What advanced techniques address scale-up challenges for this compound in preclinical studies?

- Methodological Answer : Implement process simulation tools (Aspen Plus) to optimize solvent recovery and minimize waste. Use membrane separation technologies (e.g., nanofiltration) for purification. Monitor crystallization kinetics to control polymorph formation .

Methodological Frameworks

Q. How can researchers integrate computational chemistry with experimental design for this compound?

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

Q. How can interdisciplinary approaches enhance research on this compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。